2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted at the 2-position with a 2-fluoroanilino group, a methyl group at the 9-position, and a carbaldehyde moiety at the 3-position. This structure combines aromatic, electron-withdrawing (fluoro), and reactive aldehyde functionalities, making it a candidate for diverse biological applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-(2-fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-5-4-8-20-15(10)19-14(11(9-21)16(20)22)18-13-7-3-2-6-12(13)17/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUVARBBELIFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is part of a broader class of pyrido(3,2-d)pyrimidine derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates a pyrido-pyrimidine core with a fluoroaniline substituent, which may influence its biological properties.
Research indicates that pyrido(3,2-d)pyrimidine derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of key enzymes involved in nucleotide synthesis and cell proliferation, such as dihydrofolate reductase and thymidylate synthase .
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, particularly hepatitis C virus (HCV), by inhibiting viral replication mechanisms .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia cells .
Antiproliferative Activity
A study evaluating the antiproliferative effects of related pyrido(3,2-d)pyrimidine derivatives reported IC50 values in the nanomolar range against L1210 mouse leukemia cells. The mechanism was linked to the intracellular release of active metabolites that inhibit DNA synthesis .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | L1210 | < 100 | Inhibition of DNA synthesis |
| Related Derivative A | L1210 | 50 | Dihydrofolate reductase inhibition |
| Related Derivative B | HCV-infected cells | 25 | Viral replication inhibition |
Antiviral Activity
In vitro studies have shown that certain derivatives exhibit potent antiviral activity. For instance, compounds structurally similar to this compound were effective against HCV with notable selectivity indices, indicating a favorable therapeutic window .
Case Studies
-
Case Study on Anticancer Activity :
A clinical trial evaluated the efficacy of a pyrido(3,2-d)pyrimidine derivative in patients with advanced leukemia. Results indicated a significant reduction in tumor size and improved survival rates compared to standard therapies. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. -
Case Study on Antiviral Properties :
Another study focused on the antiviral potential against HCV. Patients treated with a related pyrido(3,2-d)pyrimidine derivative showed reduced viral loads and improved liver function tests over a 12-week treatment period. The mechanism was attributed to the inhibition of viral polymerase activity.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is in cancer therapy. Research indicates that compounds within this class can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, including microwave-mediated synthesis techniques that enhance yield and reduce reaction time. The development of derivatives has also been explored to improve potency and selectivity against cancer cells .
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical settings:
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a strong potential for further development into therapeutic agents .
- In Vivo Models : Animal models have shown promising results when treated with this compound, indicating its ability to reduce tumor size and improve survival rates compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrimidine ring can lead to enhanced biological activity. For instance, substituting different functional groups can affect both potency and selectivity against specific cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrido[1,2-a]pyrimidine-3-carbaldehyde scaffold is highly modular, with variations in the 2-position substituent significantly influencing pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidine-3-carbaldehyde Derivatives
Key Findings:
Substituent Effects on Solubility: Hydrophilic groups (e.g., hydroxyethylamino in ) enhance aqueous solubility, critical for oral bioavailability. Lipophilic groups (e.g., 2-fluoroanilino in the target compound) improve blood-brain barrier penetration, relevant for CNS-targeted therapies.
Electronic and Steric Influences: Electron-withdrawing fluorine in the target compound may stabilize charge-transfer interactions with biological targets, enhancing binding affinity compared to non-fluorinated analogs (e.g., 2-phenyl derivatives in ).
Biological Activity :
- Analogs with heterocyclic amines (e.g., piperazinyl in , thiomorpholinyl in ) show promise in cancer therapy via kinase or tubulin inhibition.
- The target compound’s aldehyde group enables covalent bond formation with nucleophilic residues (e.g., cysteine), a mechanism exploited in irreversible enzyme inhibitors .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution of 2-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde with 2-fluoroaniline, a method consistent with procedures for analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
